4-(2-(Chloromethyl)-2-methylbutyl)thiazole
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Overview
Description
4-(2-(Chloromethyl)-2-methylbutyl)thiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-2-methylbutyl)thiazole typically involves the reaction of appropriate thiazole precursors with chloromethyl and methylbutyl groups under controlled conditions. One common method involves the chlorination of α-acetobutyro-lactone, followed by hydrolysis, decarboxylation, cyclization, diazotization, and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Chloromethyl)-2-methylbutyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
4-(2-(Chloromethyl)-2-methylbutyl)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)-2-methylbutyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
2,4-Disubstituted Thiazoles: Compounds with substitutions at positions 2 and 4, exhibiting diverse biological activities.
Thiazolidines: Reduced forms of thiazoles with different chemical properties.
Uniqueness
4-(2-(Chloromethyl)-2-methylbutyl)thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
4-[2-(chloromethyl)-2-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
JWSGQLFOJHVIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CSC=N1)CCl |
Origin of Product |
United States |
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